molecular formula C13H11BF2O3 B581127 5-Fluoro-2-(3-fluorophenylmethoxy)phenylboronic acid CAS No. 1256358-53-8

5-Fluoro-2-(3-fluorophenylmethoxy)phenylboronic acid

Cat. No. B581127
M. Wt: 264.035
InChI Key: LJXTUAJFEOPZEL-UHFFFAOYSA-N
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Description

5-Fluoro-2-(3-fluorophenylmethoxy)phenylboronic acid is a special chemical offered by BOC Sciences . It is a type of boronic acid, a class of compounds that have been growing in interest due to their potential applications in various fields .


Synthesis Analysis

The synthesis of boronic acids and their derivatives has been a topic of interest in medicinal chemistry . The introduction of the -OCF3 group influences the acidity, depending on the position of a substituent, with the ortho isomer being the least acidic . Functionalization via lithiation and reaction with electrophiles, as well as selective rhodium-catalyzed conjugate addition reactions, have been mentioned in the context of similar compounds .


Molecular Structure Analysis

The molecular formula of 5-Fluoro-2-(3-fluorophenylmethoxy)phenylboronic acid is C13H11BF2O3 . The structure includes a boronic acid group (B(OH)2), two fluorine atoms, and a methoxy group attached to a phenyl ring .


Chemical Reactions Analysis

Boronic acids are known to participate in various types of chemical reactions. For instance, they can undergo functionalization via lithiation and reaction with electrophiles . They can also participate in selective rhodium-catalyzed conjugate addition reactions .

Scientific Research Applications

Antiproliferative and Apoptotic Properties in Cancer Research

Phenylboronic acid and benzoxaborole derivatives, including compounds structurally related to 5-Fluoro-2-(3-fluorophenylmethoxy)phenylboronic acid, have demonstrated significant antiproliferative and proapoptotic effects in cancer cell lines. Studies have shown that certain derivatives induce cell cycle arrest and apoptosis, particularly in ovarian cancer cells. This suggests their potential as novel anticancer agents, with specific derivatives causing G2/M cell cycle arrest associated with caspase-3 activation and mitotic catastrophe cell morphology (Psurski et al., 2018).

Fluorescence Quenching and Sensing Applications

Research into the fluorescence quenching properties of boronic acid derivatives, such as those structurally akin to 5-Fluoro-2-(3-fluorophenylmethoxy)phenylboronic acid, has yielded insights into their potential as fluorescence sensors. Investigations into the quenching mechanisms of certain phenylboronic acid derivatives have provided a foundation for developing sensitive detection systems for various analytes (Geethanjali et al., 2015).

Optical Modulation and Sensing of Saccharides

The interaction between phenyl boronic acids and saccharides for the optical modulation of carbon nanotubes offers a promising avenue for saccharide sensing. A series of phenyl boronic acids, including those with structural similarities to 5-Fluoro-2-(3-fluorophenylmethoxy)phenylboronic acid, have been studied for their ability to quench the near-infrared fluorescence of single-walled carbon nanotubes in response to saccharide binding. This suggests a method for developing highly sensitive and selective sensors for glucose and other saccharides (Mu et al., 2012).

Silicon-Containing Drug Synthesis

Compounds structurally related to 5-Fluoro-2-(3-fluorophenylmethoxy)phenylboronic acid have been explored as potential building blocks for the synthesis of silicon-containing drugs. The introduction of silicon into drug molecules can significantly alter their pharmacokinetic and pharmacodynamic profiles, offering new possibilities for drug development (Troegel et al., 2009).

Antifungal Activity and Mechanism Insights

The antifungal activity of formylphenylboronic acids, including derivatives similar to 5-Fluoro-2-(3-fluorophenylmethoxy)phenylboronic acid, highlights their potential in developing new antifungal agents. Studies have shown these compounds to be effective against a range of fungal strains, with the tautomeric equilibrium and position of fluorine substituents playing crucial roles in their observed activity (Borys et al., 2019).

Future Directions

The future directions of research on 5-Fluoro-2-(3-fluorophenylmethoxy)phenylboronic acid and similar compounds could involve further exploration of their potential applications in medicinal chemistry, particularly as antitumor agents . Additionally, further studies could focus on understanding the influence of different substituents on the acidity and other properties of boronic acids .

properties

IUPAC Name

[5-fluoro-2-[(3-fluorophenyl)methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BF2O3/c15-10-3-1-2-9(6-10)8-19-13-5-4-11(16)7-12(13)14(17)18/h1-7,17-18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXTUAJFEOPZEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)F)OCC2=CC(=CC=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30655860
Record name {5-Fluoro-2-[(3-fluorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-(3-fluorophenylmethoxy)phenylboronic acid

CAS RN

1256358-53-8
Record name {5-Fluoro-2-[(3-fluorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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